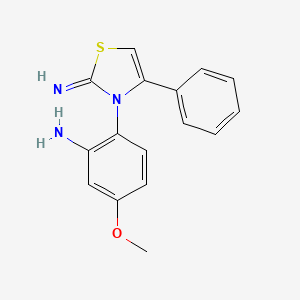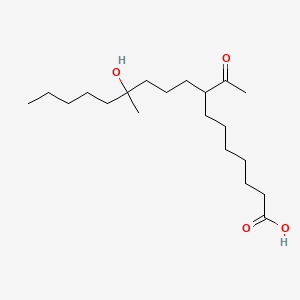
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an imino group, a phenyl group, and a methoxy-substituted aniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzaldehyde to form the thiazole ring. This is followed by the introduction of the imino group and the methoxy-substituted aniline moiety through further reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a particular enzyme, inhibiting its activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Imino-4-phenyl-1,3-thiazole: Lacks the methoxy-substituted aniline moiety.
5-Methoxy-2-aminothiophenol: Contains the methoxy and amino groups but lacks the thiazole ring.
4-Phenyl-1,3-thiazole: Similar thiazole ring structure but different functional groups.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
52131-69-8 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methoxyaniline |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-7-8-14(13(17)9-12)19-15(10-21-16(19)18)11-5-3-2-4-6-11/h2-10,18H,17H2,1H3 |
Clave InChI |
YFOJTTAKUFCKJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)




![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)


